Cybutryne

Descripción

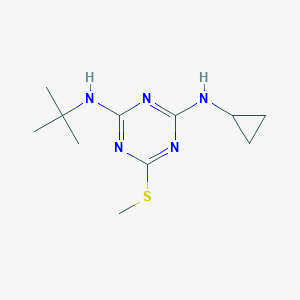

Structure

3D Structure

Propiedades

IUPAC Name |

2-N-tert-butyl-4-N-cyclopropyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHLIWCXDDZUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032416 | |

| Record name | Cybutryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 7 mg/L, In water, 9.0 ppm in 0.3 mol/L salinity; 1.8 ppm in 0.6 mol/L salinity | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.6X10-7 mm Hg | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS No. |

28159-98-0 | |

| Record name | Irgarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28159-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cybutryne [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028159980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cybutryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYBUTRYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7B77O21GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128-133 °C | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Core Reaction Pathways

This compound’s structure comprises a 1,3,5-triazine backbone functionalized with cyclopropylamine, tert-butylamine, and methylthio groups. Industrial synthesis typically follows a sequential substitution pattern on the triazine ring. The general pathway involves:

-

Chlorotriazine Intermediate Preparation :

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) serves as the starting material. Selective substitution at the 2- and 4-positions occurs via controlled nucleophilic reactions with cyclopropylamine and tert-butylamine, respectively. Temperature gradients (0–5°C for primary substitutions) prevent over-reaction. -

Methylthio Group Introduction :

The remaining chlorine at the 6-position undergoes thiolation using methyl mercaptan (CH₃SH) in the presence of a base (e.g., NaOH). This step requires anhydrous conditions to avoid hydrolysis. -

Purification and Crystallization :

Crude this compound is purified via recrystallization from ethanol-water mixtures. The European Chemicals Agency (ECHA) reports a minimum purity of 975 g/kg for industrial-grade this compound, with residual solvents and isomers tightly controlled.

Table 1: Key Reaction Parameters for this compound Synthesis

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Chlorotriazine formation | Cyanuric chloride, amines | 0–5°C, pH 8–9 | 85–90 |

| Thiolation | Methyl mercaptan, NaOH | 25°C, N₂ atmosphere | 78–82 |

| Crystallization | Ethanol-water (3:1) | 50°C cooling to 20°C | 95–98 |

Industrial Manufacturing Optimization

Solvent Selection and Recovery

Large-scale production prioritizes solvent recyclability. Ethanol and acetone dominate due to their compatibility with triazine intermediates. The ECHA notes that tert-butylamine residues are minimized through vacuum distillation, achieving <0.1% impurity levels.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate substitution reactions by improving amine solubility in nonpolar media. Patent analyses suggest catalytic efficiencies exceeding 40% reduction in reaction time for tert-butylamine incorporation.

Waste Management

Synthesis generates HCl and sodium sulfide byproducts. Neutralization with lime (CaO) produces inert CaCl₂ and CaS, which are filtered and landfilled. Closed-loop systems recover 92–95% of solvents, aligning with EU waste directives.

Physicochemical Characterization

Stability Profiling

This compound’s thermal stability is critical for storage. Differential scanning calorimetry (DSC) reveals a melting point of 128.4°C with no decomposition below 200°C. Raman and infrared spectra confirm structural integrity post-synthesis, with key bands at 1,550 cm⁻¹ (triazine ring) and 690 cm⁻¹ (C-S stretch).

Table 2: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular mass | 257.37 g/mol | HRMS |

| Log Pₒw | 3.1–3.2 | OECD 117 |

| Water solubility | 9.0 mg/L (pH 7, 20°C) | OECD 105 |

| Vapor pressure | 3.4×10⁻⁵ Pa (25°C) | ECHA 2023 |

Comparative Analysis with Analogous Triazines

This compound’s synthesis shares parallels with herbicides like atrazine and simazine but diverges in amine functionalization. Tert-butylamine’s steric bulk requires higher reaction temperatures (50–60°C) compared to ethylamine derivatives, impacting energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

Irgarol® 1051 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can alter the functional groups in Irgarol® 1051, affecting its antifouling properties.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various degradation products such as M1 (2-methylthio-4-tert-butylamino-s-triazine), which results from N-dealkylation through biodegradation, photodegradation, and chemical hydrolysis .

Aplicaciones Científicas De Investigación

Antifouling Agent

Cybutryne is predominantly utilized as an antifouling agent in marine coatings. It is effective against marine algae and other fouling organisms that can accumulate on ship hulls, leading to increased drag and fuel consumption.

- Mechanism of Action : this compound inhibits photosynthesis in algae by affecting the electron transport chain in photosystem II, thereby reducing carbon dioxide uptake and carbohydrate production . This results in the inhibition of algal growth, making it a valuable component in antifouling paints.

Table 1: Efficacy of this compound in Antifouling Applications

| Test Species | Endpoint Type | Duration | LC50 (μg/L) |

|---|---|---|---|

| Oncorhynchus mykiss (Fish) | Acute | 96 h | 860 |

| Daphnia magna (Aquatic Invertebrate) | Chronic | 21 d | NOEC 510 |

| Navicula pelliculosa (Freshwater Diatom) | Growth Inhibition | 120 h | <0.0756 |

Environmental Impact Studies

This compound's environmental impact has been extensively studied due to its potential endocrine-disrupting effects. Research indicates that while it is less toxic to non-photosynthetic aquatic organisms, it poses significant risks to primary producers like diatoms .

Case Study: Aquatic Toxicity Assessment

A comprehensive assessment was conducted to evaluate the toxicity of this compound on various aquatic species. The results indicated that:

- Freshwater diatoms are particularly sensitive to this compound, with a lowest observed effect concentration (LOEC) of 20 ng/L.

- Marine species showed a higher tolerance, with NOEC values ranging from 4-510 μg/L for fish and invertebrates .

Industrial Applications

Beyond its use in marine coatings, this compound has been applied in other industrial contexts:

- Film Preservatives : Previously utilized in film preservatives for paints and plastics, although its use is being phased out due to environmental concerns .

- Textile Preservatives : Included in formulations aimed at preventing microbial growth on textiles .

Regulatory Considerations

The use of this compound is subject to stringent regulations due to its environmental impact. The European Union has classified it under product type PT21 for antifouling products and is evaluating its safety and efficacy continuously .

Table 2: Regulatory Status of this compound

| Region | Regulation Type | Current Status |

|---|---|---|

| European Union | Biocidal Products Regulation | Under evaluation |

| Global | Anti-fouling Systems Convention | Considered for inclusion |

Future Research Directions

Ongoing research focuses on developing safer alternatives to this compound that maintain antifouling efficacy while minimizing ecological risks. Studies are also investigating the long-term effects of this compound exposure on marine ecosystems and potential bioremediation strategies.

Mecanismo De Acción

Irgarol® 1051 exerts its effects by inhibiting photosynthetic electron transport at photosystem II. It binds to the D1 protein in the photosystem, preventing the transfer of electrons and thereby inhibiting photosynthesis in photoautotrophs . This mechanism makes it highly effective as an antifouling agent, as it disrupts the growth of algae and other organisms that rely on photosynthesis .

Comparación Con Compuestos Similares

Structural Analogs: Triazine-Class Herbicides

Cybutryne shares structural and functional similarities with other triazine herbicides, such as atrazine and simazine , which are widely used in agriculture. Key distinctions include:

While all triazines inhibit PSII, this compound’s marine-specific formulation and persistence in saline environments differentiate it from agricultural analogs . Atrazine and simazine, however, face stricter bans due to groundwater contamination risks, whereas this compound’s regulation focuses on marine ecosystems .

Functional Analogs: Antifouling Agents

This compound is often compared to organotin compounds (e.g., tributyltin (TBT)) and copper-based antifoulants. Key contrasts include:

TBT, once the dominant antifoulant, was banned globally in 2008 due to severe endocrine-disrupting effects on marine life, while this compound remains permissible under controlled thresholds . Copper coatings, though less toxic, require frequent reapplication and contribute to heavy metal accumulation, making this compound a preferred choice for long-term efficacy .

Research Findings and Emerging Trends

- Efficacy in Marine Environments : this compound’s inhibition efficiency against Ulva lactuca (green algae) is 95% at 0.5 mg/L, outperforming copper oxides (70–80% efficacy at 10 mg/L) .

- Environmental Monitoring : LC-MS/MS analyses detect this compound residues in 30% of EU coastal waters, with concentrations averaging 0.3 µg/L—below IMO thresholds but indicating bioaccumulation risks .

- Regulatory Shifts: The 2024 IMO guidelines emphasize phased reductions of this compound, incentivizing research into non-biocidal alternatives like silicone-based fouling-release coatings .

Actividad Biológica

Cybutryne, chemically known as N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine, is a biocide primarily utilized in antifouling paints to inhibit the growth of marine organisms. This compound has garnered attention due to its significant biological activity, particularly its effects on photosynthetic organisms and potential ecological impacts.

This compound has the molecular formula and a molecular mass of 257.37 g/mol. Its primary mode of action involves the inhibition of photosynthesis in target organisms by disrupting electron transport chains within chloroplasts, specifically targeting photosystem II. This disruption leads to decreased carbon dioxide assimilation and stunted growth in algae and aquatic plants .

Toxicity Profile

This compound exhibits high toxicity to various marine organisms, particularly phytoplankton and macroalgae. The effective concentration for 50% inhibition (EC50) against the green alga Navicula pelliculosa is approximately 0.0957 µg/L, indicating significant acute toxicity. In comparative studies, this compound has been shown to be more toxic than tributyltin (TBT), a previously banned antifouling agent .

Table 1: Toxicity Data for this compound

| Species | Test Type | Duration | Endpoint Type | Concentration (µg/L) |

|---|---|---|---|---|

| Oncorhynchus mykiss (Fish) | Acute | 96 h | LC50 | 860 |

| Daphnia magna (Invertebrate) | Chronic | 21 d | NOEC | 510 |

| Navicula pelliculosa (Alga) | Acute | 72 h | EC10 | <0.0756 |

| Ciona intestinalis (Ascidian) | Acute | 24 h | EC50 | 2.11 |

Ecotoxicological Studies

Research indicates that this compound is persistent in aquatic environments and does not biodegrade effectively in marine sediments. Studies have shown that this compound can accumulate in sediments, potentially impacting the food chain due to its long-term biological activity . For instance, a study found that this compound had chronic effects on the pond snail Lymnaea stagnalis, suggesting potential endocrine-disrupting properties .

Case Study: Effects on Marine Ecosystems

A comprehensive study investigated the impact of this compound on various aquatic species. The findings highlighted that this compound significantly affected primary producers such as diatoms and green algae while exhibiting lower toxicity towards non-photosynthetic organisms like fish . This differential toxicity raises concerns about the ecological balance in marine environments where this compound is used extensively.

Regulatory Considerations

Due to its toxicity and persistence in the environment, this compound has faced increasing regulatory scrutiny. The International Maritime Organization (IMO) has banned its use in antifouling systems as of January 1, 2023, reflecting growing concerns about its environmental impact . The European Chemicals Agency (ECHA) has also classified this compound as a skin sensitizer with unacceptable risks for certain occupational exposures .

Q & A

Q. How can cross-disciplinary approaches (e.g., analytical chemistry + computational ecology) improve risk assessments for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.